4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the cyclopropylsulfonyl group: This step involves the reaction of the piperazine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopropylsulfonyl group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines.
Substitution products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropylsulfonyl)piperazine-1-carboxamide: Lacks the thiophen-2-ylmethyl group.
N-(thiophen-2-ylmethyl)piperazine-1-carboxamide: Lacks the cyclopropylsulfonyl group.
Uniqueness
4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the cyclopropylsulfonyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLRIMJYXOXEHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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